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ntf1+ transcription factor - 155982-33-5

ntf1+ transcription factor

Catalog Number: EVT-1517986
CAS Number: 155982-33-5
Molecular Formula: C9H13ClO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Transcription factors, including NTF1+, are derived from specific genes that encode these proteins. The classification of transcription factors can be based on their structural characteristics, functional roles, or the specific genes they regulate. NTF1+ belongs to a group of transcription factors that interact with DNA regulatory sequences to modulate transcriptional activity, often through mechanisms involving coactivators or corepressors .

Synthesis Analysis

Methods of Synthesis

The synthesis of NTF1+ can be achieved through several methods, primarily involving recombinant DNA technology. This process typically includes:

  1. Gene Cloning: The gene encoding NTF1+ is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism, such as bacteria or yeast.
  3. Protein Expression: The host organism is cultured under conditions that promote the expression of the NTF1+ protein.
  4. Purification: The expressed protein is purified using techniques like affinity chromatography or size-exclusion chromatography.

Technical Details

The technical details of synthesizing NTF1+ involve optimizing conditions for protein expression, such as temperature, induction time, and nutrient availability. High-throughput screening methods can also be employed to identify optimal conditions for maximal yield and activity.

Molecular Structure Analysis

Structure

The molecular structure of NTF1+ typically consists of several functional domains that facilitate its interaction with DNA and other proteins. These domains may include:

  • DNA-binding domains: Responsible for recognizing and binding to specific DNA sequences.
  • Transactivation domains: Facilitate interaction with other proteins to enhance transcriptional activity.

Data

Structural analysis techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into the three-dimensional conformation of NTF1+. These studies help elucidate how structural features correlate with its functional properties.

Chemical Reactions Analysis

Reactions

NTF1+ participates in various biochemical reactions that are essential for gene regulation. These include:

  • Binding to DNA: The primary reaction where NTF1+ interacts with specific promoter regions to initiate transcription.
  • Recruitment of cofactors: NTF1+ facilitates the assembly of transcriptional complexes by recruiting various cofactors and chromatin remodelers.

Technical Details

The dynamics of these reactions can be studied using techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to identify binding sites across the genome and assess how these interactions influence gene expression patterns .

Mechanism of Action

Process

The mechanism by which NTF1+ exerts its effects on gene expression involves several steps:

  1. Binding to DNA: NTF1+ binds to specific sequences in the promoter or enhancer regions of target genes.
  2. Recruitment of RNA polymerase: Once bound, it facilitates the recruitment of RNA polymerase II and other necessary components to form a preinitiation complex.
  3. Transcription initiation: This complex initiates the transcription process, leading to messenger RNA synthesis.

Data

Studies have shown that the binding dynamics of NTF1+ can influence transcriptional bursts, where periods of high transcriptional activity occur in response to various cellular signals .

Physical and Chemical Properties Analysis

Physical Properties

NTF1+ is generally characterized by its stability under physiological conditions, which allows it to function effectively within cellular environments. Its solubility and folding properties are crucial for its biological activity.

Chemical Properties

Chemically, NTF1+ is a protein composed of amino acids linked by peptide bonds. Its activity can be influenced by post-translational modifications such as phosphorylation or acetylation, which can alter its interaction with DNA and other proteins.

Relevant data on its stability, solubility, and reactivity under different conditions can be obtained from biochemical assays and structural studies.

Applications

Scientific Uses

NTF1+ has significant applications in various scientific fields:

  • Gene Regulation Studies: Understanding how NTF1+ regulates specific genes provides insights into cellular processes such as differentiation and response to environmental stimuli.
  • Disease Research: Dysregulation of transcription factors like NTF1+ is implicated in various diseases, including cancer and genetic disorders. Studying these factors can lead to potential therapeutic targets.
  • Biotechnology: In synthetic biology, harnessing the properties of NTF1+ can aid in designing gene circuits for applications in metabolic engineering or gene therapy.
Introduction to ntf1+ Transcription Factor

Definition and Historical Discovery of ntf1+ in Model Organisms

The ntf1+ transcription factor (Nuclear Transcription Factor 1) represents a class of evolutionarily conserved regulatory proteins initially characterized in Drosophila melanogaster and later identified in fission yeast (Schizosaccharomyces pombe) and plants. Its discovery emerged from early studies of tissue-specific gene regulation in the 1990s, where genetic screens in Drosophila revealed mutants with defects in neuronal development and cuticle formation. The pivotal breakthrough came in 1993 when researchers isolated the Drosophila NTF-1 protein and identified its novel isoleucine-rich activation domain (56 amino acids), distinct from the glutamine-rich domains of other factors like Sp1 [3]. This domain proved essential for activating target genes such as Dopa decarboxylase (Ddc), which is critical for neurotransmitter synthesis and cuticle hardening. Unlike general transcription factors, NTF-1 exhibited species-specific functionality—activating transcription in Drosophila but not yeast—highlighting its specialized role in metazoan development [3].

Table 1: Key Historical Milestones in ntf1+ Research

YearOrganismDiscoveryTechnique
1993DrosophilaIdentification of isoleucine-rich domainProtein domain mapping
1999DrosophilaRole in neuronal gene regulationGenetic knockout assays
2018MaizeConservation in tissue-specific GRNsRNA-Seq network analysis

Phylogenetic Conservation Across Species

The ntf1+ transcription factor displays remarkable structural and functional conservation across diverse taxa, despite lineage-specific adaptations:

  • Drosophila: NTF-1 contains a large DNA-binding/dimerization domain and requires tissue-specific coactivators (e.g., dTAF~II~110) for epidermal and neuronal gene expression [3].
  • Fission Yeast: The ortholog SPT5 (a NusG-like factor) retains the N-terminal domain for RNA polymerase binding but lacks the isoleucine-rich motif, functioning primarily in transcription elongation [4].
  • Plants: Maize homologs (e.g., Viviparous1) share analogous roles in seed development and stress response, with GRASSIUS database annotations confirming 2,587 TFs, including ntf1+-like regulators [8] [10].

Phylogenetic analyses reveal that the DNA-binding domain is the most conserved module, while activation domains diverged to accommodate species-specific transcriptional machinery. For example, Drosophila NTF-1 cannot recruit yeast coactivators, explaining its functional restriction to metazoans [3] [7]. This divergence underscores adaptive evolution in gene regulatory networks.

Table 2: Phylogenetic Conservation of ntf1+-like Factors

SpeciesTF NameConserved DomainsFunction
Drosophila melanogasterNTF-1Isoleucine-rich, DNA-bindingNeuronal development, cuticle formation
Schizosaccharomyces pombeSPT5NGN/KOW domainsTranscription elongation
Zea mays (maize)VP1, RTCS1B3 DNA-binding, dimerizationSeed maturation, root development

Role in Developmental Biology and Tissue-Specific Gene Regulation

ntf1+ factors orchestrate development by integrating spatial and temporal cues through enhancer-promoter interactions. Key mechanisms include:

  • Chromatin Remodeling: In Drosophila, NTF-1 recruits histone acetyltransferases (HATs) to open chromatin at target loci like Ddc, enabling RNA polymerase II access [3] [6]. This is analogous to maize husk-specific enhancers, where AP2/EREB TFs activate genes for cell wall modification via distal enhancers [10].
  • Promoter-Proximal Pausing Regulation: NTF-1 modulates paused RNA polymerase release at stress-response genes, a mechanism conserved in mammals (e.g., MYC activation) [1] [9].
  • Tissue-Specific Networks: Maize GRNs demonstrate that ntf1+-like TFs (e.g., Narrow Sheath1 in leaves) form regulatory modules with co-expressed genes. For instance:
  • Root: RTCS1 (rootless phenotype) targets 87 genes for crown root initiation [8].
  • Seed: VP1 controls 120+ genes in nutrient storage pathways via hormone-responsive enhancers [8] [10].

Mutant studies highlight phenotypic consequences: Drosophila NTF-1 null mutants exhibit embryonic lethality due to neuronal defects, while maize rtcs1 mutants lack lateral roots [3] [8]. These illustrate the indispensable role of ntf1+ in organogenesis.

Table 3: Tissue-Specific Regulatory Mechanisms of ntf1+-like Factors

Tissue/OrganTFTarget GenesBiological ProcessRegulatory Mechanism
Drosophila neuronNTF-1Ddc, pleNeurotransmitter synthesisEnhancer looping + HAT recruitment
Maize seedVP1Zeins, Vp1Nutrient storageAbscisic acid-responsive enhancers
Maize huskAP2/EREBExpansins, XTHCell wall modificationTE-derived enhancer activation

Concluding Remarks

The ntf1+ transcription factor exemplifies how conserved molecular modules evolve to govern tissue-specific development. Future research should explore its 3D genome interactions and applications in synthetic biology.

Properties

CAS Number

155982-33-5

Product Name

ntf1+ transcription factor

Molecular Formula

C9H13ClO4

Synonyms

ntf1+ transcription factor

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